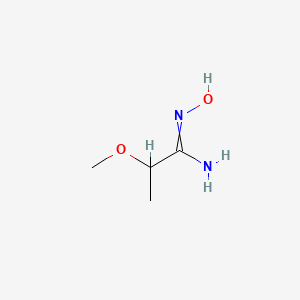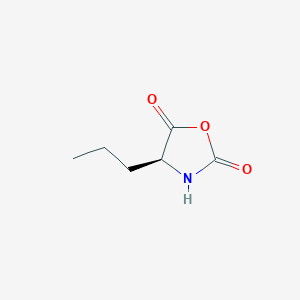
2-(Piperazin-1-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperazin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can modify the piperazine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Reduced Piperazine Derivatives: Formed from the reduction of the piperazine ring.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a component in drug design.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor in enzyme assays.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The piperazine moiety can interact with various receptors and enzymes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
2-(Piperazin-1-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H15BN2O2 |
|---|---|
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
(2-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
Clé InChI |
OMDYVDMZQZEONV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1N2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


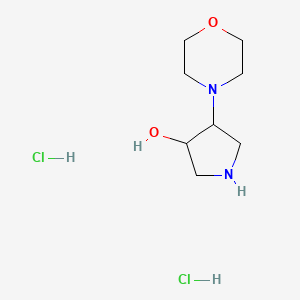
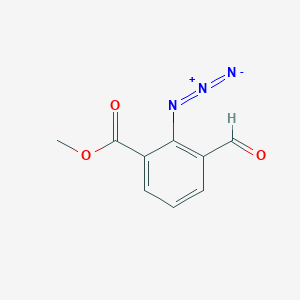




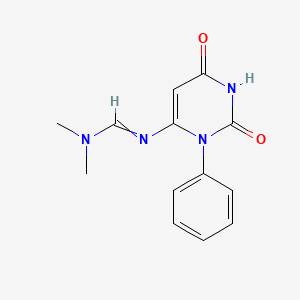



![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)

